Divergent Target Engagement vs. 2-Substituted Isomer Revealed by Patent and HTS Profiling
The 2-substituted positional isomer (CAS 872103-74-7) is a known inhibitor of the NHR2/RUNX1/ETO tetramerization complex based on patent claims [1], whereas the 4-substituted target compound (CAS 301860-84-4) has been profiled in multiple high-throughput screening campaigns revealing activity against an array of distinct biological targets, including the regulator of G-protein signaling 4 (RGS4), the mu-type opioid receptor (OPRM1), ADAM17, and several deubiquitinases (USP8, USP17, USP7) . No significant overlap in reported primary targets exists between the two isomers.
| Evidence Dimension | Primary Biological Target Profile |
|---|---|
| Target Compound Data | Active in HTS against RGS4, OPRM1, ADAM17, USP8/17/7, and Muscarinic M1 receptor (endpoint or % activity data not publicly disclosed in detail). |
| Comparator Or Baseline | 2-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid (CAS 872103-74-7): Claims as an inhibitor of NHR2 tetramerization (WO2014177464A2). |
| Quantified Difference | Qualitative difference in target class; no overlapping primary targets identified in public repositories. |
| Conditions | Comparison between patent literature claims for the 2-isomer and HTS bioassay results from Johns Hopkins Ion Channel Center and The Scripps Research Institute Molecular Screening Center for the 4-isomer. |
Why This Matters
This fundamental difference in the primary biological target profile confirms that isomers are not functionally interchangeable, necessitating precise selection based on the intended biological target.
- [1] Heinrich Heine Universität Düsseldorf. 'INHIBITORS OF NHR2 AND/OR RUNX1/ETO-TETRAMERIZATION.' International Patent WO2014177464A2, November 6, 2014. [Online]. Available: https://www.molaid.com/MS_5402934. View Source
